

Chapter 1: Nomenclature and Chemical Identity

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Compound of Interest

Compound Name: *sec-Butyl Disulfide*

Cat. No.: *B146182*

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sec-Butyl disulfide is a symmetrical disulfide characterized by the covalent linkage of two sulfur atoms, each bonded to a sec-butyl group. Understanding its precise chemical identity is fundamental for its application and study.

The formal IUPAC name for this compound is 2-(butan-2-ylidisulfanyl)butane[1][2]. This nomenclature precisely describes the connectivity of the atoms within the molecule. However, in literature and commercial contexts, it is frequently referred to by a variety of synonyms.

Common Synonyms and Identifiers:

- Di-**sec-butyl disulfide**[3][4][5]
- sec-Butyl disulfide[2][3][5]
- Disulfide, bis(1-methylpropyl)[1][3][5]
- Bis(1-methylpropyl) disulfide[1]
- 3,6-Dimethyl-4,5-dithiaoctane[1][6]
- CAS Number: 5943-30-6[1][3][4]
- PubChem CID: 94314[1][2]
- EINECS: 227-702-1[1][5]

The structural formula, $C_8H_{18}S_2$, and the arrangement of its atoms are depicted in the diagram below.

Caption: Chemical structure of 2-(butan-2-yl)disulfanylbutane.

Chapter 2: Physicochemical Properties

The physical and chemical properties of **sec-butyl disulfide** dictate its behavior, applications, and handling requirements. It is a colorless liquid known for a potent, sulfurous, and onion-like odor[1][3]. Its properties are summarized in the table below.

Property	Value	Source(s)
Molecular Formula	$C_8H_{18}S_2$	[3][4]
Molecular Weight	178.36 - 178.4 g/mol	[2][3][4]
Appearance	Colorless liquid	[1][7]
Density	0.942 - 0.957 g/cm ³ @ 20°C	[7][8]
Boiling Point	218 - 220.6 °C @ 760 mmHg	[7][8]
Melting Point	-49 °C	[7]
Flash Point	67.2 °C (153 °F)	[7][8]
Vapor Pressure	0.166 - 0.2034 hPa @ 20-25°C	[1][3]
Refractive Index	1.477 - 1.497 @ 20°C	[1][8]
Solubility	Insoluble in water; Soluble in ethanol and ether	[1][3][7]
XLogP3-AA	3.6	[2][3]

Chapter 3: Synthesis and Manufacturing

The synthesis of symmetrical disulfides like **sec-butyl disulfide** typically involves the oxidation of the corresponding thiols or the reaction of an alkyl halide with a disulfide source. A modern and efficient method involves a microwave-assisted, solvent-free phase transfer catalysis reaction, which offers high yields and simplified operation[9][10].

Experimental Protocol: Microwave-Assisted Synthesis

This protocol is adapted from a patented method demonstrating a high-yield synthesis of di-**sec-butyl disulfide**[9]. The causality behind this experimental choice is the enhanced reaction rate and efficiency provided by microwave irradiation, coupled with the efficacy of phase transfer catalysis for reacting an aqueous nucleophile with an organic electrophile.

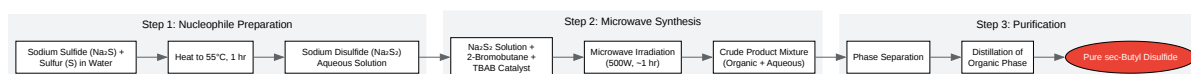
Materials:

- Sodium sulfide (Na_2S)
- Sulfur powder (S)
- 2-Bromobutane (sec-butyl bromide)
- Tetrabutylammonium bromide (TBAB) - Phase Transfer Catalyst
- Water
- Microwave reactor

Step-by-Step Methodology:

- Preparation of Sodium Disulfide Solution: In a reaction flask, dissolve sodium sulfide (0.2 mol) in water. To this solution, add sulfur powder (0.1 mol)[9].
- Reaction: Heat the mixture to 55°C while stirring and maintain for 1 hour. This step forms the sodium disulfide (Na_2S_2) nucleophile[9].
- Catalyst and Alkylation: Cool the resulting aqueous solution and transfer it to a microwave reactor. Add a catalytic amount of tetrabutylammonium bromide (TBAB)[9].
- Microwave Reaction: Add 2-bromobutane (0.13 mol) to the mixture. Initiate the microwave reactor at a power of 300-1000W (e.g., 500W) and allow the reaction to proceed with stirring for 0.2-2 hours[9]. The TBAB facilitates the transfer of the disulfide anion from the aqueous phase to the organic phase (2-bromobutane) where the reaction occurs.

- **Workup and Purification:** After the reaction is complete, cool the mixture and allow the layers to stand and separate. Remove the aqueous phase. The remaining organic phase is crude **sec-butyl disulfide**[9].
- **Final Product:** Purify the organic phase by distillation to obtain pure di-**sec-butyl disulfide**. Yields exceeding 95% with high purity (>99%) have been reported with this method[9].



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Caption: Workflow for the microwave-assisted synthesis of **sec-butyl disulfide**.

Chapter 4: Applications and Relevance in Drug Development

While **sec-butyl disulfide**'s primary commercial uses are in the flavor and fragrance industries, its core chemical feature—the disulfide bond—is of immense interest to drug development professionals[1][8].

Industrial Applications

sec-Butyl disulfide is used as a food flavoring agent to impart savory, garlic- and onion-like notes[1][2]. Its strong odor profile also makes it a component in fragrance formulations[1][3]. Furthermore, its role as a versatile organic intermediate allows it to be a starting material for the synthesis of more complex sulfur-containing molecules[7][11].

The Disulfide Bond in Drug Development

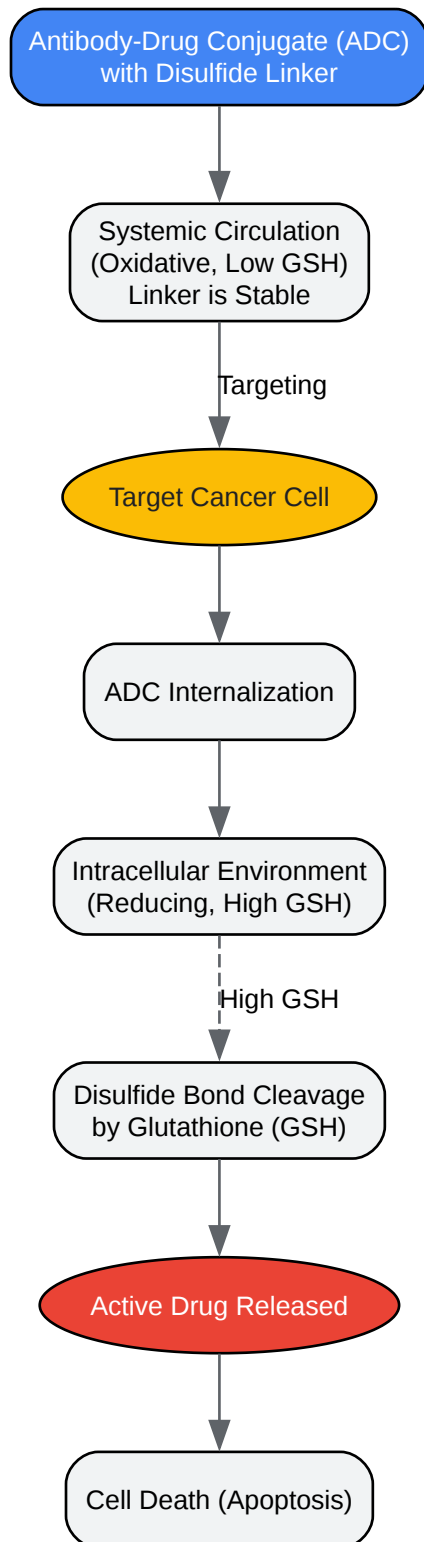
The disulfide bond is a critical structural motif in biochemistry and pharmaceutical sciences. It is renowned for its unique redox sensitivity: it remains relatively stable in the oxidative environment of the bloodstream but is readily cleaved in the reducing intracellular environment,

where concentrations of glutathione (GSH) are high (1-10 mM)[12][13]. This property makes it an ideal "smart" linker for targeted drug delivery.

Disulfide Linkers in Antibody-Drug Conjugates (ADCs): ADCs are a class of targeted therapeutics where a potent cytotoxic drug is linked to an antibody that recognizes a tumor-specific antigen. The linker's role is to ensure the drug remains attached to the antibody in circulation (preventing off-target toxicity) and is efficiently released inside the cancer cell[12][13]. Disulfide linkers are a cornerstone of this strategy. The cleavage mechanism relies on the intracellular glutathione reducing the disulfide bridge to release the free, active drug.

The stability of these linkers can be fine-tuned, for instance, by introducing steric hindrance (e.g., methyl groups) adjacent to the disulfide bond to balance stability and release kinetics[14]. While **sec-butyl disulfide** itself is not used as a drug linker, its fundamental R-S-S-R' structure serves as the parent model for these advanced systems.

Mechanism of Disulfide Linker Cleavage in ADCs

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